4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methyl-5-phenylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-11-16(13-5-3-2-4-6-13)20(19-12)17(21)14-7-9-15(18)10-8-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRCRMTRGWHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-5-phenylpyrazole in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Electrophilic Substitution and Functionalization
The electron-deficient pyrazole ring undergoes regioselective electrophilic attacks:
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Friedel-Crafts hydroxyalkylation : Reacts with phenols (e.g., resorcinol) in acetic acid to form 3-(diarylhydroxymethyl)pyrazoles. Position 4 is favored due to chlorine’s inductive effect .
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Trifluoromethylation : Copper-mediated reactions with CF₃SiMe₃ yield 4-(trifluoromethyl)pyrazoles at RT (72–89% yields). Mechanism involves radical trifluoromethylation .
Nucleophilic Addition and Condensation
The ketone moiety participates in nucleophilic additions:
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Schiff base formation : Condenses with aromatic amines (e.g., aniline) in ethanol to produce hydrazones. IR data show ν(C=O) shift from 1,655 cm⁻¹ (parent) to 1,610 cm⁻¹ (hydrazone) .
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Knoevenagel condensation : Reacts with active methylene compounds (malononitrile, ethyl cyanoacetate) in EtOH/piperidine to form α,β-unsaturated derivatives. Yields: 70–85% .
Oxidative and Reductive Transformations
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Oxidative aromatization : Visible-light photocatalysis with eosin Y converts pyrazoline intermediates to pyrazoles via C–C bond cleavage (Norrish-type mechanism) .
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Reductive amination : Hydrogenation over Pd/C reduces the ketone to a secondary alcohol, which subsequently reacts with amines to form aminoalkylpyrazoles .
Stability and Reaction Limitations
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Thermal degradation : Decomposes above 250°C via retro-cycloaddition, releasing CO and chlorobenzene fragments.
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Solvent dependence : Reactions in polar aprotic solvents (DMF, DMSO) favor nucleophilic pathways, while nonpolar solvents (toluene) promote electrophilic substitutions .
This compound’s versatility in forming pharmacologically relevant heterocycles underscores its importance in medicinal chemistry. Continued research focuses on optimizing reaction conditions for industrial-scale applications and exploring novel bioactivities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives, including 4-chlorophenyl 3-methyl-5-phenylpyrazolyl ketone, as promising anticancer agents. For instance, derivatives of pyrazoles have demonstrated inhibitory effects on various tumor cell lines, showcasing their ability to target cancer cells effectively. A study reported that certain substituted pyrazoles exhibited significant antiproliferative activity against human cancer cell lines, suggesting their potential for further development as anticancer drugs .
Anti-inflammatory Properties
Research has indicated that pyrazole compounds can possess anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance these effects. For example, compounds similar to this compound have been evaluated for their anti-inflammatory activity and showed promising results compared to standard anti-inflammatory drugs like diclofenac sodium .
Synthetic Chemistry
Synthesis of New Derivatives
The synthesis of this compound often involves various methods such as cyclocondensation reactions with hydrazine derivatives and acetylenic ketones. These reactions yield a range of regioisomeric products that can be further functionalized to enhance their biological activities . The ability to modify the structure through synthetic pathways allows for the exploration of new derivatives with tailored properties.
Catalysis and Material Science
In material science, pyrazole derivatives are being investigated for their role as catalysts in organic reactions. The unique electronic properties of the pyrazole ring can facilitate various catalytic processes, making them valuable in synthetic organic chemistry . Additionally, research has shown that these compounds can serve as ligands in coordination chemistry, enhancing the efficiency of metal-catalyzed reactions .
Table 1: Biological Activities of Pyrazole Derivatives
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted by researchers evaluated a series of pyrazole derivatives for their cytotoxic effects against breast cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism of a related pyrazole derivative was analyzed through in vivo models. The compound demonstrated a marked reduction in inflammatory markers and provided insights into its mechanism of action, which could be attributed to its ability to inhibit specific pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-one)
- Structure : Features a linear α,β-unsaturated ketone with a 4-chlorophenyl group and a p-tolyl substituent.
- Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation, achieving high efficiency .
- Bioactivity : Exhibits cytotoxicity against MCF-7 cells (IC₅₀: ~15 µM) but lower antimicrobial activity compared to pyrazole derivatives .
b) Dihydro-Pyrazolyl Ketone (e.g., (4-Chlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone)
- Structure : Contains a dihydro-pyrazole ring with a difluoromethyl and hydroxyl group, enhancing polarity.
- Synthesis: Derived from reactions involving malononitrile or cyanothioacetamide, yielding fused pyridine-thiophene systems .
c) 4-Chlorophenyl Phenyl Ketone
Physicochemical Properties
- Stability : Pyrazolyl ketones with aromatic substituents (e.g., 4-chlorophenyl) exhibit greater stability than aliphatic analogs, as seen in 4-chlorophenyl n-propyl ketone, which polymerizes under acidic conditions .
- Solubility : The pyrazole ring improves water solubility compared to simpler aryl ketones like 4-chlorophenyl phenyl ketone .
Key Research Findings
- Antimicrobial Superiority : Pyrazolyl ketones outperform chalcones in antimicrobial assays due to the pyrazole ring’s ability to disrupt microbial membranes .
- Cytotoxicity Mechanisms : Chlorophenyl groups enhance interaction with cellular targets (e.g., tubulin in cancer cells), as observed in both pyrazolyl ketones and chalcones .
- Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl groups) complicate crystallization, necessitating advanced techniques like SHELX for structural elucidation .
Biological Activity
4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone (CAS No. 1022120-98-4) is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chlorophenyl group, a methyl group, and a phenyl group attached to a pyrazole ring, contributing to its unique biological properties.
The biological activity of pyrazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. For instance, compounds like this compound may inhibit specific enzymes or modulate receptor activity, leading to significant biological effects such as anti-inflammatory or anti-cancer activities .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, related compounds have shown superior anti-inflammatory effects compared to standard treatments like diclofenac sodium . The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties. For example, certain pyrazole compounds have been evaluated for their antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like chlorine enhances their interaction with microbial targets .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in several studies. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Study on Anti-inflammatory Effects
A study conducted by researchers evaluated the anti-inflammatory activity of a series of substituted pyrazoles, including those with similar structures to this compound. The results indicated that these compounds effectively reduced edema in animal models, suggesting their potential use in treating inflammatory conditions .
Anticancer Research
Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The study found that certain analogs exhibited significant antiproliferative activity, leading to cell death in cancerous cells while sparing normal cells .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chlorophenyl 3-methyl-5-phenylpyrazolyl ketone, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, hydrazide intermediates can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Reflux conditions in aprotic solvents (e.g., toluene or dichloromethane) are critical to ensure complete cyclization. Purification via column chromatography or recrystallization improves yield. Key intermediates include substituted hydrazides and aromatic aldehydes, as seen in analogous pyrazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and aromatic C-Cl vibrations at 600–800 cm⁻¹.
- ¹H/¹³C NMR : Confirms substitution patterns on the pyrazole and phenyl rings. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while aromatic protons appear between δ 6.8–8.2 ppm.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns. These methods are standard for pyrazole derivatives .
Q. What are the key considerations for ensuring the stability of this compound during storage and handling?
- Methodology : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. Solubility in DMSO or ethanol (at 10 mM) minimizes precipitation. Stability assays (HPLC or TLC) should be performed periodically to monitor degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound in receptor binding assays?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with methoxy or fluorine groups) to assess electronic effects.
- In Vitro Assays : Test binding affinity to receptors (e.g., cannabinoid or kinase targets) using radioligand displacement or fluorescence polarization.
- Computational Docking : Map electrostatic and steric interactions using software like AutoDock or Schrödinger. Prioritize residues within 4 Å of the ketone group for mutagenesis studies. SAR data from related pyrazoles suggest halogenated aryl groups enhance target engagement .
Q. What computational methods predict the binding affinity of this compound to enzymatic targets, and how are they validated?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses.
- Free Energy Perturbation (FEP) : Quantify ΔG binding using force fields like AMBER.
- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For example, CYP inhibition profiles (CYP3A4, CYP2D6) can validate metabolic stability predictions .
Q. How can contradictory data on metabolic stability across in vitro assays be resolved?
- Methodology :
- Assay Standardization : Use identical hepatocyte sources (e.g., human vs. rat) and incubation times.
- LC-MS/MS Quantification : Measure parent compound depletion and metabolite formation.
- CYP Phenotyping : Employ isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Discrepancies often arise from interspecies variability or assay conditions, as noted in studies on chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
